molecular formula C10H15N3O3 B2694784 tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate CAS No. 1864058-47-8

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B2694784
CAS No.: 1864058-47-8
M. Wt: 225.248
InChI Key: XOCUBGYORRSZJU-UHFFFAOYSA-N
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Description

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate (CAS 1423034-34-7) is a high-purity chemical reagent designed for use as a heterocyclic building block in organic synthesis and drug discovery research. Its molecular structure incorporates both a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry, and a tert-butyl ester protecting group. The 1,2,3-triazole motif is of significant interest due to its potential biological activities and its utility in click chemistry applications, serving as a stable bioisostere for amide bonds or other functional groups. The acetyl substituent on the triazole ring provides a versatile handle for further synthetic modification, enabling researchers to create diverse compound libraries. The tert-butyl ester group can be readily deprotected under mild acidic conditions to reveal a carboxylic acid, facilitating the compound's integration into more complex molecular architectures. This makes it a valuable intermediate for researchers developing novel compounds with potential pharmacological properties, such as antimicrobial or anticancer agents. This product is intended for research and development use only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(4-acetyltriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7(14)8-5-13(12-11-8)6-9(15)16-10(2,3)4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCUBGYORRSZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Acetylation: The triazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the acetylated triazole with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

  • Mechanism : Acidic cleavage via tert-butyl cation intermediate.

  • Application : Generates 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid , enabling further coupling reactions .

Functionalization of the Acetyl Group

The acetyl substituent at the triazole’s 4-position participates in ketone-specific transformations:

Reduction to Alcohol

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Product : 4-(1-hydroxyethyl)-1H-1,2,3-triazole derivative.

  • Yield : ~70–85% (inferred from similar triazole reductions) .

Condensation Reactions

  • Example : Formation of hydrazones via reaction with hydrazines.

    • Conditions : Hydrazine hydrate in ethanol under reflux .

    • Application : Precursor to heterocyclic scaffolds like 1,2,4-triazoles .

Triazole Ring Reactivity

The 1,2,3-triazole core exhibits stability under most conditions but participates in regioselective modifications:

Cycloaddition Reactions

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • Role : The triazole’s nitrogen atoms act as ligands for Cu(I), facilitating further click chemistry .

    • Example : Reaction with azides to form bis-triazole derivatives .

Electrophilic Substitution

  • Site Selectivity : The acetyl group directs electrophiles to the triazole’s 5-position.

    • Mechanism : DFT studies show asynchronous bond formation in cycloadditions, influenced by electron-withdrawing groups .

tert-Butyl Group Removal

  • Conditions : Hydrochloric acid (HCl) in dioxane or TFA .

  • Outcome : Yields free carboxylic acid for peptide coupling or metal coordination .

Ester Transesterification

  • Reagents : Methanol or ethanol with catalytic acid (H₂SO₄).

  • Product : Methyl or ethyl esters, enhancing solubility .

Data Table: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductYield* (Inferred)Reference
HydrolysisTFA/DCM, RTCarboxylic acid80–90%
Acetyl ReductionNaBH₄, MeOH, 0°C → RT4-(1-Hydroxyethyl)-triazole70–85%
Hydrazone FormationNH₂NH₂·H₂O, EtOH, refluxTriazole hydrazone65–75%
CuAACCuSO₄, sodium ascorbate, H₂O/THFBis-triazole conjugate60–80%

*Yields estimated from analogous reactions.

Mechanistic Insights

  • DFT Calculations : The 4-acetyl group lowers the activation energy for cycloadditions by stabilizing transition states via electron-withdrawing effects .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor triazole formation over diazo byproducts .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole cores exhibit significant antimicrobial properties. In one study, derivatives of triazoles were synthesized and tested against various bacterial and fungal strains. The findings highlighted that certain triazole derivatives demonstrated strong antimicrobial activity, suggesting that tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate could be developed into effective antimicrobial agents .

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase is an enzyme implicated in several physiological processes and is a target for cancer therapy. Studies have synthesized novel compounds containing triazole rings that showed promising inhibitory activity against thymidine phosphorylase. These findings suggest that this compound may serve as a lead compound for developing new anti-cancer drugs .

Synthesis and Evaluation of Triazole Derivatives

A notable study synthesized a series of bis-triazole compounds and evaluated their biological activities. The results indicated that compounds with structural similarities to this compound exhibited significant thymidine phosphorylase inhibition and broad-spectrum antimicrobial effects. Molecular docking studies further elucidated the interactions between these compounds and the enzyme, reinforcing their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding interactions of triazole derivatives with biological targets. For instance, research on bis-triazole compounds demonstrated interactions involving critical amino acids in thymidine phosphorylase, which could inform the design of more potent inhibitors based on the structure of this compound .

Comparative Data Table

Compound Activity Reference
This compoundAntimicrobial
Bis-triazole derivativeThymidine phosphorylase inhibitor
Triazole derivativesBroad-spectrum antimicrobial

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which could be crucial in its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

The biological and physical properties of 1,2,3-triazole derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituent at Triazole 4-Position Key Properties/Applications References
Target Compound Acetyl Protease inhibition (DENV, WNV); mp not reported; tert-butyl ester enhances stability
tert-Butyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate Phenyl Lower mp (119–120°C); used in catalytic studies; no reported bioactivity
tert-Butyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate Formyl Reactive aldehyde group for further functionalization; mp not reported
Methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate Phenyl (methyl ester) Reduced steric hindrance; mp not reported; lower molecular weight (217.23 g/mol)
4o (Benz[d]isothiazol-3(2H)-one derivative) Benz[d]isothiazol-3(2H)-one Higher mp (177–179°C); potent protease inhibition (IC₅₀ = 1.2 µM for DENV)

Key Observations :

  • Acetyl vs. Phenyl : The acetyl group in the target compound likely enhances hydrogen-bonding capacity, critical for protease inhibition, whereas phenyl analogs prioritize aromatic interactions .
  • Formyl vs. Acetyl : The formyl derivative (7g) offers a reactive handle for conjugation, unlike the acetyl group, which is more electron-withdrawing and less reactive .
  • Ester Group Impact : tert-butyl esters improve solubility in organic solvents compared to methyl esters, as seen in the methyl analog () .
Physical Properties
  • Melting Points : Substituents significantly influence melting points. For example, the benz[d]isothiazol-3(2H)-one derivative (4o) has a high mp (177–179°C) due to rigid planar structure and intermolecular hydrogen bonding, whereas phenyl-substituted analogs (e.g., 3h) melt at lower temperatures (119–120°C) due to reduced polarity .
  • Synthetic Yields : The target compound and its benz[d]isothiazol-3(2H)-one analog (4o) are synthesized in high yields (80%) via CuAAC, reflecting the efficiency of click chemistry .

Biological Activity

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific triazole derivative, exploring its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a triazole ring with an acetyl group and a tert-butyl ester. Its molecular formula is C10H15N3O3C_{10}H_{15}N_3O_3, and it has a CAS number of 1864058-47-8. The presence of the acetyl group is significant as it can undergo various chemical transformations, enhancing the compound's reactivity and biological potential.

PropertyValue
IUPAC Nametert-butyl 2-(4-acetyltriazol-1-yl)acetate
Molecular FormulaC₁₀H₁₅N₃O₃
CAS Number1864058-47-8

Enzyme Inhibition

The triazole ring is known to interact with various enzymes due to its ability to form hydrogen bonds and coordinate with metal ions. This property may allow this compound to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on similar triazole compounds have demonstrated their efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases .

Case Studies

  • Inhibition of Acetylcholinesterase :
    A study highlighted that certain triazole hybrids showed potent AChE inhibitory activity with IC50 values lower than that of standard drugs like donepezil. The incorporation of the triazole moiety into various scaffolds enhanced their inhibitory potency against AChE .
  • Antibacterial Activity :
    In a comparative study involving various triazole derivatives, compounds similar to this compound exhibited antibacterial properties against E. coli. The effectiveness was influenced by the compound's ability to penetrate bacterial membranes and inhibit essential metabolic functions .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes such as AChE or BuChE.
  • Cell Membrane Interaction : Disruption of microbial cell membranes leading to cell death.

The presence of functional groups such as the acetyl moiety may enhance these interactions by providing additional sites for binding or reactivity.

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives reveals that:

CompoundBiological ActivityIC50 (μM)
tert-butyl 2-(4-acetyltriazol-1-yl)acetatePotential AChE inhibitorTBD
tert-butyl 2-(4-methyltriazol-1-yl)acetateModerate AChE inhibition6.21
tert-butyl 2-(4-bromotrizol-1-yl)acetateAntimicrobial activityTBD

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, and how can reaction yields be maximized?

Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

  • Reacting an azide precursor (e.g., sodium azide) with a terminal alkyne under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate).
  • Using water-soluble ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) to enhance reaction efficiency in aqueous or mixed solvents .
  • Optimizing reaction time (typically 12–24 hours) and temperature (room temperature to 60°C).
    Evidence from analogous triazole syntheses achieved 80% yields by employing stoichiometric control of reactants and inert atmospheres to minimize side reactions .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density functional theory (DFT) calculations can elucidate electronic properties (e.g., Fukui indices) to identify reactive sites. For example:

  • The acetyl group at the triazole 4-position increases electrophilicity, favoring nucleophilic attack at the ester carbonyl.
  • Molecular docking studies (as shown in triazole-thiazole hybrids) can simulate interactions with biological targets, guiding derivatization strategies .
    Software like Gaussian or ORCA, combined with molecular mechanics (e.g., AutoDock), provides insights into transition states and regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Answer:

  • ¹H NMR : Peaks at δ 4.52 (s, 2H, CH₂COO), 4.59 (d, 2H, triazole-CH₂), and 8.04 (s, 1H, triazole-H) confirm the core structure .
  • ¹³C NMR : Signals at ~166.9 ppm (ester carbonyl) and 168–170 ppm (acetyl carbonyl) are diagnostic .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated 404.1393 vs. observed 404.1391) validates molecular formula .
  • IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (acetyl C=O) further corroborate functionality .

Advanced: What strategies resolve contradictions in X-ray crystallographic data for derivatives of this compound?

Answer:

  • Use SHELXL for refinement: Address twinning or disorder by applying restraints (e.g., SIMU/DELU) to anisotropic displacement parameters .
  • Validate hydrogen bonding networks via PLATON or OLEX2 to resolve ambiguities in electron density maps .
  • For low-resolution data, employ SHELXD for phase determination and SHELXE for density modification .

Basic: What functional group transformations are feasible for this compound under mild conditions?

Answer:

  • Ester hydrolysis : Treat with trifluoroacetic acid (TFA) in dichloromethane to yield the carboxylic acid derivative .
  • Acetyl group modification : Reduce to alcohol via NaBH₄ or derivatize via Schiff base formation with amines .
  • Triazole alkylation : React with propargyl bromides under CuAAC conditions to append additional functionalities .

Advanced: How does the triazole ring’s electronic environment influence intermolecular interactions in crystal packing?

Answer:

  • The acetyl group enhances polarity, promoting C–H···O hydrogen bonds between the triazole and ester moieties .
  • π-π stacking between triazole rings (centroid distances ~3.5–4.0 Å) stabilizes layered crystal structures .
  • Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Basic: How can chromatographic purity of this compound be ensured?

Answer:

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .
  • TLC validation : Rf ~0.5 in ethyl acetate/hexane (1:1) with UV visualization .

Advanced: What role does the tert-butyl group play in modulating the compound’s metabolic stability?

Answer:

  • The tert-butyl group sterically shields the ester from enzymatic hydrolysis, enhancing stability in biological assays .
  • In silico ADMET prediction (e.g., SwissADME) shows increased logP (~2.5), improving membrane permeability .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Avoid inhalation/contact: Use PPE (gloves, goggles) due to potential irritancy (based on analogous triazoles) .
  • Store under nitrogen at –20°C to prevent ester hydrolysis .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) of the acetyl group aid in mechanistic studies?

Answer:

  • Isotope-edited IR/Raman spectroscopy : Track acetyl group participation in hydrogen bonding or enzymatic cleavage .
  • ²H NMR : Resolve dynamic processes (e.g., rotation barriers) in solution-state studies .

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